3-(6-Morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
CAS No.: 901864-93-5
Cat. No.: VC5198098
Molecular Formula: C12H15N5O3
Molecular Weight: 277.284
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901864-93-5 |
|---|---|
| Molecular Formula | C12H15N5O3 |
| Molecular Weight | 277.284 |
| IUPAC Name | 3-(6-morpholin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C12H15N5O3/c18-12(19)4-3-10-14-13-9-1-2-11(15-17(9)10)16-5-7-20-8-6-16/h1-2H,3-8H2,(H,18,19) |
| Standard InChI Key | WRQIXLWGHPJKRT-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NN3C(=NN=C3CCC(=O)O)C=C2 |
Introduction
3-(6-Morpholino-124triazolo[4,3-b]pyridazin-3-yl)propanoic acid is a heterocyclic organic compound that integrates a morpholine ring with a triazolopyridazine framework. It is identified by its PubChem CID: 40640915 and has the molecular formula with a molecular weight of 277.28 g/mol .
The compound is notable for its potential applications in medicinal chemistry due to the structural features of its triazolo[4,3-b]pyridazine moiety, which is commonly explored for bioactive properties including antimicrobial, antiviral, and anticancer activities.
Synthesis Pathways
The synthesis of compounds containing the triazolo[4,3-b]pyridazine scaffold typically involves cyclization reactions of hydrazine derivatives with appropriate precursors such as pyridazines or related intermediates. Although specific synthetic routes for this compound are not detailed in the available literature, similar compounds are synthesized through:
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Reaction of hydrazinyl-pyridazines with alkylating agents.
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Introduction of morpholine groups via nucleophilic substitution reactions.
These methods often employ solvents like ethanol or dimethylformamide (DMF), and reactions are monitored using thin-layer chromatography (TLC) .
Biological Relevance
While explicit biological activity data for 3-(6-Morpholino- triazolo[4,3-b]pyridazin-3-yl)propanoic acid is unavailable in current literature, compounds within the same chemical class have demonstrated significant pharmacological potential:
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Antimicrobial Activity: Triazolopyridazines are known to inhibit bacterial growth by targeting enzymes essential for DNA synthesis.
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Antiviral Applications: The triazole moiety often interacts with viral polymerase enzymes.
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Antitumor Potential: Pyridazine derivatives are studied for their ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Computational Data and Predictions
Computational tools like molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies can predict the potential bioactivity of this compound:
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Lipophilicity (LogP): Moderate lipophilicity is expected due to the morpholine ring.
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Hydrogen Bond Donors/Acceptors: The carboxylic acid group and nitrogen atoms in the triazole contribute to hydrogen bonding capabilities.
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Predicted ADMET Properties: Favorable absorption and distribution profiles are anticipated due to the compound's moderate molecular weight and polarity.
Comparison with Related Compounds
To better understand its potential applications, a comparison with structurally related compounds is presented below:
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